2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

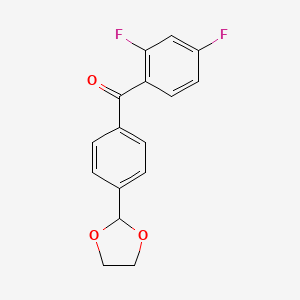

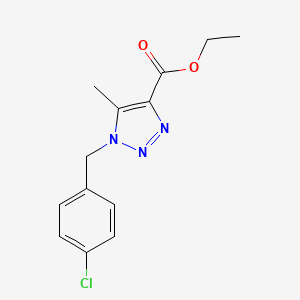

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a chemical compound with the molecular formula C11H16N2O2S . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide has been studied using Density Functional Theory (DFT) . The compound has a molecular weight of 240.32 .Physical And Chemical Properties Analysis

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a solid compound with a melting point of 72 - 74 degrees Celsius . Its InChI code is 1S/C11H16N2O2S/c14-16 (15)12-8-4-5-9-13 (16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 .Aplicaciones Científicas De Investigación

Antimicrobial Applications

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is related, has shown promising antimicrobial properties . The benzyl group attached to the thiadiazepane ring can influence the compound’s ability to interact with bacterial cell walls or disrupt essential microbial enzymes, leading to potential use in treating bacterial infections.

Antiviral Activity

Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide structure have been reported to possess antiviral activities . The unique structure of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide could be explored for its efficacy against various viral pathogens, potentially contributing to the development of new antiviral drugs.

Antihypertensive Effects

The literature indicates that derivatives of 1,2,4-benzothiadiazine-1,1-dioxide exhibit antihypertensive effects . Research into 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide could uncover its potential as a novel antihypertensive agent, possibly through vasodilation or modulation of blood pressure-regulating pathways.

Antidiabetic Potential

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been associated with antidiabetic properties . Investigating the role of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in glucose metabolism and insulin signaling could lead to new insights into diabetes management and treatment options.

Anticancer Research

The structural analogs of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide have shown anticancer activities . This compound could be studied for its potential to inhibit cancer cell proliferation or induce apoptosis in various cancer cell lines, contributing to the field of oncology.

KATP Channel Activation

Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives act as KATP channel activators . Research into 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide could explore its application in modulating potassium channels, which has implications for treating conditions like ischemic heart disease and diabetes.

AMPA Receptor Modulation

AMPA receptor modulators are important in neuropharmacology, and 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been identified as such . The specific effects of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide on AMPA receptors could be valuable in developing treatments for neurological disorders.

PI3Kδ Inhibition

Novel 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been evaluated as PI3Kδ inhibitors, which are relevant in immunological and oncological research . Studying 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in this context could lead to advancements in therapies for diseases involving the PI3Kδ pathway.

Safety and Hazards

Propiedades

IUPAC Name |

2-benzyl-1,2,7-thiadiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15)12-8-4-5-9-13(16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTKYQQQHIFMHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(S(=O)(=O)NC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)